Enalkiren
Overview
Description
Enalkiren is a potent dipeptide renin inhibitor that mimics the transition state of the human renin substrate, angiotensinogen. It is primarily used in the management of hypertension by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .
Mechanism of Action
Target of Action
Enalkiren is a potent, dipeptide renin inhibitor . Renin, an enzyme secreted by the kidneys, plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
This compound’s primary effect is on the RAAS pathway. By inhibiting renin, it suppresses the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium retention in the kidneys. Thus, this compound’s action leads to vasodilation and decreased fluid volume, lowering blood pressure .
Pharmacokinetics
It has been shown to produce dose-related suppression of plasma renin activity (pra) and angiotensin ii when administered intravenously . Despite its relatively short elimination phase plasma half-life (1.6 h), the effects of this compound on PRA and blood pressure are prolonged .
Result of Action
This compound’s action results in significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients . This is due to the suppression of the RAAS, leading to vasodilation and decreased fluid volume. The blood pressure response is enhanced by pretreatment with hydrochlorothiazide .
Action Environment
For instance, the risk or severity of renal failure, hypotension, and hyperkalemia can be increased when this compound is combined with certain other drugs .
Biochemical Analysis
Biochemical Properties
Enalkiren plays a significant role in biochemical reactions. It acts as a renin inhibitor in humans . Renin is an enzyme involved in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. By inhibiting renin, this compound can suppress the activity of this system .
Cellular Effects
This compound has been shown to produce dose-related suppression of plasma renin activity (PRA) and angiotensin II when administered intravenously . This suppression can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with renin, an enzyme that plays a crucial role in the renin-angiotensin system. As a renin inhibitor, this compound binds to renin, preventing it from converting angiotensinogen into angiotensin I . This inhibition can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound on PRA and blood pressure are prolonged despite its relatively short elimination phase plasma half-life (1.6 h) . Persistent pharmacologic activity without evidence of tachyphylaxis was demonstrated during 1 week of treatment in hypertensive patients .
Dosage Effects in Animal Models
In animal models, different dosages of this compound have been studied. For instance, doses of this compound of less than 0.1 mg/kg induced little hemodynamic response in normotensive and hypertensive volunteers despite marked suppression of PRA . At doses of 0.3 and 1.2 mg/kg, this compound produced significant, dose-related decreases in systolic and diastolic blood pressure .
Metabolic Pathways
Given its role as a renin inhibitor, it likely interacts with enzymes and cofactors involved in the renin-angiotensin system .
Transport and Distribution
Given its role in inhibiting renin, it is likely that it interacts with transporters or binding proteins involved in the renin-angiotensin system .
Subcellular Localization
As a renin inhibitor, it is likely to be found in locations where renin is present, such as in the juxtaglomerular cells of the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enalkiren is synthesized through a series of peptide coupling reactions. The synthesis involves the use of protected amino acids and peptide coupling reagents to form the dipeptide structure. The reaction conditions typically include the use of organic solvents such as dimethylformamide and coupling agents like dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the purification of the final product using chromatographic methods to ensure high purity and yield. The production is carried out under stringent conditions to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Enalkiren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Enalkiren has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and renin inhibition.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Medicine: Explored as a potential therapeutic agent for hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals
Comparison with Similar Compounds
Properties
IUPAC Name |
3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVERRYBYGQJZ-WRPDIKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150282 | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-98-7 | |
Record name | Enalkiren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalkiren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalkiren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalkiren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENALKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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